molecular formula C15H15N3O5S B2961399 benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034260-89-2

benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2961399
CAS No.: 2034260-89-2
M. Wt: 349.36
InChI Key: YIJSSDAOSSGFLR-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a novel synthetic compound designed for advanced pharmaceutical and chemical research. This molecule is architecturally significant, incorporating three privileged pharmacophores: a benzo[d][1,3]dioxole ring, a 1-methyl-1H-imidazole unit, and an azetidine scaffold. The integration of these structures makes it a valuable building block for probing new biological pathways and developing therapeutic agents. The benzo[d][1,3]dioxole moiety is a common subunit in various biologically active molecules and natural products, often contributing to metabolic stability and influencing pharmacokinetic properties . The imidazole ring is a fundamental nitrogen-containing heterocycle frequently found in molecules targeting a wide range of enzymes and receptors, serving as a key pharmacophore in medicinal chemistry . Furthermore, the sulfonyl group linking the imidazole and azetidine rings adds molecular rigidity and can act as a key connector influencing the molecule's overall conformation and binding affinity. Primary Research Applications: Medicinal Chemistry: Serves as a key intermediate in the synthesis of potential protease or kinase inhibitors, given the prevalence of imidazole and sulfonamide groups in such compounds. Chemical Biology: Useful as a molecular probe for studying protein-ligand interactions and enzyme mechanisms, particularly those involving metalloenzymes where the imidazole nitrogen can coordinate. Methodology Development: Can be utilized as a substrate in the development of new synthetic methodologies, especially those involving the functionalization of azetidines or the formation of sulfonamide linkages. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-17-5-4-16-15(17)24(20,21)11-7-18(8-11)14(19)10-2-3-12-13(6-10)23-9-22-12/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJSSDAOSSGFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone, also referred to by its chemical identifiers and synonyms such as LB42908, has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles research findings on its biological activity, including antibacterial and cytotoxic properties.

Chemical Structure and Properties

The compound's molecular formula is C32H31N5O3C_{32}H_{31}N_5O_3, with a molecular weight of 533.6 g/mol. Its structural components include a benzo[d][1,3]dioxole moiety and an azetidine ring substituted with a sulfonyl group, contributing to its pharmacological profile.

Antibacterial Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial properties. A study involving 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, the compound showed minimal inhibitory concentrations (MICs) of 80 nM against Sarcina and 110 nM against Staphylococcus aureus .

Bacterial Strain MIC (nM)
Sarcina80
Staphylococcus aureus110

Cytotoxic Activity

The cytotoxic effects of the compound have been evaluated against several cancer cell lines. In vitro studies reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, certain derivatives exhibited IC50 values of approximately 16.19 μM against HCT-116 (colon cancer) and 17.16 μM against MCF-7 (breast cancer) cells .

Cell Line IC50 (μM)
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

The biological activity of benzo[d][1,3]dioxole derivatives can be attributed to their ability to interact with specific biological targets. The presence of the imidazole ring suggests potential interactions with enzymes or receptors involved in bacterial resistance mechanisms or cancer cell proliferation pathways.

Case Studies

Several case studies have highlighted the efficacy of compounds related to benzo[d][1,3]dioxole in treating infections and inhibiting tumor growth:

  • Antibacterial Study : A series of synthesized compounds showed enhanced activity compared to standard antibiotics, indicating that modifications in the chemical structure can lead to improved antibacterial properties .
  • Cytotoxicity Assessment : Studies demonstrated that introducing specific functional groups could enhance cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that could guide future drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several derivatives reported in the evidence. Key comparisons include:

2.1 Benzo[d][1,3]dioxole-Containing Analogues
  • Compound 10a ():

    • Structure: N-{4-[Benzo[d][1,3]dioxol-5-yl(trimethylsilyl)methyl]-1-methyl-1H-imidazol-2-yl}-4-methylbenzenesulfonamide.
    • Key Differences: Replaces the azetidine-sulfonyl group with a trimethylsilyl-methyl linker and a tosylamide group.
    • Properties: Higher melting point (90–93°C) due to crystalline packing enhanced by the bulky trimethylsilyl group .
  • Compound 28 (): Structure: N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide. Key Differences: Uses an acetamide linker instead of a methanone-azetidine bridge. Biological Relevance: Exhibits inhibitory activity against indoleamine 2,3-dioxygenase-1 (IDO1) with 84% yield, suggesting the benzo[d][1,3]dioxole moiety contributes to target binding .
2.2 Sulfonyl-Containing Analogues
  • Compound in : Structure: 2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone. Key Differences: Sulfanyl (S–) instead of sulfonyl (SO₂) linkage; pyrrole instead of azetidine. Implications: Sulfonyl groups (as in the target compound) enhance polarity and metabolic stability compared to sulfanyl derivatives .
  • Compound in : Structure: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Key Differences: Pyrazoline ring instead of azetidine; bromophenyl substituent. Molecular Weight: 387.2 g/mol, lighter than the target compound (estimated >450 g/mol due to azetidine-sulfonyl group) .

Q & A

Basic Research Questions

Q. What are the optimal purification techniques for synthesizing benzo[d][1,3]dioxol-5-yl-containing azetidine derivatives?

  • Methodological Answer : Column chromatography using solvent systems such as chloroform:ethyl acetate:hexane (2:3:3) is effective for isolating intermediates and final products. This method minimizes co-elution of polar byproducts, as demonstrated in the synthesis of sulfonyl-substituted benzimidazoles . Post-purification, validate purity via melting point analysis, NMR (e.g., δ 3.22–3.25 ppm for methylsulfonyl groups), and elemental analysis (deviation ≤0.4% for C/H/N/S) .

Q. How can spectroscopic characterization resolve structural ambiguities in this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and mass spectrometry (ESI+). Key NMR signals include:

  • Benzo[d][1,3]dioxole protons: δ 6.18–6.21 ppm (doublets for aromatic protons) .
  • Azetidine ring protons: δ 3.22–3.25 ppm (sulfonyl-linked CH₂ groups) .
  • Imidazole protons: δ 7.01–7.77 ppm (aromatic imidazole signals) .
    Confirm molecular weight via MS (e.g., m/z 352–386 for analogous sulfonamides) and compare with theoretical values .

Q. What synthetic routes are viable for introducing the 1-methylimidazole sulfonyl moiety?

  • Methodological Answer : Stepwise sulfonation of azetidine intermediates using 1-methylimidazole-2-sulfonyl chloride under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 1:1). For coupling to the methanone core, employ catalytic bases like triethylamine in dichloromethane .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict bioactivity and resolve contradictory SAR data?

  • Methodological Answer : Perform DFT studies to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) of the sulfonyl-azetidine and benzo[d][1,3]dioxole moieties. Compare with experimental IC₅₀ values to identify electronic contributors to activity . For docking, use AutoDock Vina with protein targets (e.g., kinases) and validate binding poses against crystallographic data . Resolve contradictions by analyzing substituent effects on binding affinity (e.g., fluorophenyl vs. chlorophenyl groups) .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

  • Methodological Answer : Optimize reaction conditions for each step:

  • Coupling reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-azetidine linkages, achieving yields >70% .
  • Sulfonation : Increase sulfonyl chloride equivalents (1.5–2.0 eq.) and reaction time (24–48 hrs) to overcome steric hindrance .
  • Click chemistry : For azetidine-imidazole assembly, employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in water:ethanol (1:1) with sodium ascorbate, yielding >85% .

Q. How do solvent systems and catalysts influence stereochemical outcomes in azetidine ring formation?

  • Methodological Answer : Use chiral auxiliaries (e.g., (R)-BINOL) in THF to control azetidine stereochemistry. Analyze diastereomer ratios via chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10). Polar solvents (e.g., DMF) favor trans-isomers due to dipole stabilization, while nonpolar solvents (toluene) promote cis-configurations .

Data Contradiction Analysis

Q. Why do biological assays report conflicting IC₅₀ values for analogs of this compound?

  • Methodological Answer : Variations in assay protocols (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa) can alter observed IC₅₀. Standardize assays using recombinant enzymes and control inhibitors (e.g., staurosporine). Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independently .

Q. How to address discrepancies in computational vs. experimental logP values?

  • Methodological Answer : Use consensus logP predictors (e.g., SwissADME, XLogP3) and compare with HPLC-measured logP (C18 column, isocratic methanol:water 70:30). Adjust computational models by incorporating solvation parameters specific to sulfonyl and dioxole groups .

Methodological Tables

Parameter Optimal Condition Reference
Purification solvent ratioChloroform:ethyl acetate:hexane (2:3:3)
Catalytic system for CuAACCuSO₄·5H₂O + sodium ascorbate in H₂O:EtOH
DFT basis setB3LYP/6-31G(d,p)

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